1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its applications in the synthesis of pyridines, which are used as orexin receptor inhibitors. Its molecular formula is C15H23N, and it has a molecular weight of 217.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine typically involves the reaction of cyclopentanone with (1R)-1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced reactors and automation technologies helps in maintaining consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an orexin receptor inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine involves its interaction with specific molecular targets, such as orexin receptors. By binding to these receptors, the compound can modulate various physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine can be compared with other similar compounds, such as:
This compound: Used in the synthesis of pyridines as orexin receptor inhibitors.
(αR)-N-(1-Cyclopentylethylidene)-α-methylbenzenemethanamine: Another compound with similar applications in the synthesis of pyridines.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJMFNXINMKGE-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C(C)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.